molecular formula C14H12FNO2 B8317971 Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate

Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate

Cat. No.: B8317971
M. Wt: 245.25 g/mol
InChI Key: WRPOLTGPUILKHM-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoic acid esters. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate typically involves the esterification of 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it might be used to study enzyme interactions or as a ligand in binding studies.

Medicine

Industry

In the industrial sector, it could be used in the manufacture of specialty chemicals or as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid
  • 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid ethyl ester
  • 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid propyl ester

Uniqueness

The presence of the fluorine atom and the specific ester group in Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate might confer unique reactivity and binding properties compared to its analogs. These differences can be crucial in determining its suitability for specific applications.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate

InChI

InChI=1S/C14H12FNO2/c1-9-8-16-13(15)7-12(9)10-3-5-11(6-4-10)14(17)18-2/h3-8H,1-2H3

InChI Key

WRPOLTGPUILKHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C2=CC=C(C=C2)C(=O)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-4-iodo-5-methyl-pyridine (0.90 g, 3.8 mmol), 4-carboxymethyl-phenyl boronic acid (0.72 g, 4.0 mmol), potassium phosphate (2.5 g, 11.8 mmol), and dichloro[1,1′-bis(diphenylphoshino)ferrocene]palladium (II) dichloromethane adduct (0.30 g, 0.37 mmol) were combined in a screw cap tube and 1.4-dioxane (20 mL) was added. Argon was bubbled through the reaction mixture, which was then sealed and heated to 95° C. overnight. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated to a red solid, which was purified by chromatography on silica (EtOAc 0 to 40% in hexanes) to afford 4-(2-fluoro-5-methyl-pyridin-4-yl)-benzoic acid methyl ester, 0.62 g, 2.5 mmol, 66% yield. 1H NMR 500 MHz (CDCl3): 8.05 (m, 3H), 7.33 (d, 2H), 6.74 (s, 1H), 3.90 (s, 3H), 2.15 (s, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
dichloro[1,1′-bis(diphenylphoshino)ferrocene]palladium (II) dichloromethane adduct
Quantity
0.3 g
Type
catalyst
Reaction Step Five

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